N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide

Description

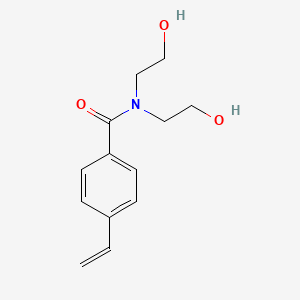

N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide is a benzamide derivative characterized by a vinyl group (-CH₂CH₂) at the para position of the benzene ring and two 2-hydroxyethyl groups attached to the amide nitrogen. The compound’s hydroxyethyl groups enhance hydrophilicity, while the vinyl moiety may facilitate polymerization or functionalization in materials science .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-ethenyl-N,N-bis(2-hydroxyethyl)benzamide |

InChI |

InChI=1S/C13H17NO3/c1-2-11-3-5-12(6-4-11)13(17)14(7-9-15)8-10-16/h2-6,15-16H,1,7-10H2 |

InChI Key |

URODNGJHLIJIEY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-vinylbenzoic acid with diethanolamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The use of a dehydrating agent can help drive the reaction to completion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, can enhance the efficiency of the reaction and allow for the recycling of catalysts .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.

Major Products

Oxidation: Products include N,N-bis(2-formylethyl)-4-vinylbenzamide or N,N-bis(2-carboxyethyl)-4-vinylbenzamide.

Reduction: The major product is N,N-bis(2-hydroxyethyl)-4-ethylbenzamide.

Substitution: Products vary depending on the nucleophile used, such as N,N-bis(2-hydroxyethyl)-4-alkylbenzamide.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the vinyl group can participate in polymerization reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide and Structural Analogs

*Calculated using standard atomic weights.

Structural and Functional Differences

- Target vs. 4-Methylbenzenesulfonamide Analogs : The sulfonamide group (-SO₂NH-) in and introduces higher polarity and acidity compared to the amide group in the target compound. The methyl substituent in the sulfonamide derivative reduces reactivity compared to the vinyl group, which is prone to addition reactions .

- Target vs. This contrasts with the electron-withdrawing vinyl group in the target compound, which may lower thermal stability .

- Target vs. Nitrobenzamide Analogs: The nitro group (-NO₂) in confers strong electron-withdrawing properties, making the compound more reactive in electrophilic substitutions compared to the vinyl-substituted target .

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl groups in all analogs improve water solubility, critical for biomedical applications. The target compound’s vinyl group may reduce solubility compared to the sulfonamide in .

- Thermal Stability : The sulfonamide analog () has a high melting point (258°C), suggesting strong intermolecular hydrogen bonding, whereas the target compound’s melting point is likely lower due to reduced polarity .

Biological Activity

N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide (BHEV) is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of BHEV, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

Chemical Structure and Properties

BHEV is characterized by its vinylbenzamide structure, which includes two hydroxyethyl groups. This structure contributes to its solubility in water and its reactivity in polymerization processes. The compound can be synthesized through various chemical pathways, including the reaction of 4-vinylbenzoyl chloride with 2-aminoethanol.

1. Anticancer Properties

Research has indicated that BHEV exhibits anticancer properties. A study demonstrated that BHEV can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. This effect was particularly noted in breast cancer cells, where BHEV treatment led to a significant reduction in cell viability and increased markers of apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Caspase activation, mitochondrial pathway |

| HeLa (Cervical) | 30 | DNA damage response |

2. Antimicrobial Activity

BHEV has also been evaluated for its antimicrobial activity. In vitro studies revealed that BHEV possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting that BHEV could serve as a promising lead compound for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

3. Cytotoxicity and Safety Assessment

While BHEV shows promising biological activities, it is essential to assess its cytotoxicity and safety profile. A recent study conducted on animal models indicated that BHEV has a low toxicity profile at therapeutic doses. The LD50 was determined to be greater than 1000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of BHEV. Results showed a dose-dependent decrease in cell proliferation, with significant apoptosis observed at concentrations above 20 µM. The study concluded that BHEV could be further explored as a potential therapeutic agent in breast cancer treatment .

Case Study 2: Antibacterial Efficacy

A separate study assessed the antibacterial efficacy of BHEV against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that BHEV not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence and resistance to treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.